Melavoid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Melavoid is a brightening active ingredient derived from the roots of Boerhavia diffusa, commonly known as punarnava. It is primarily used in the cosmetic industry for its ability to reduce skin pigmentation and even out skin tone. This compound works on the initial mechanisms of pigmentation, decreasing the number and intensity of skin spots .

準備方法

Synthetic Routes and Reaction Conditions

Melavoid is obtained from the roots of Boerhavia diffusa through an extraction process. The roots are processed in a medium of vegetal propanediol and water to obtain the active fraction . The extraction process involves standardizing the extract in boeravinones, which are the active components responsible for its depigmenting activity .

Industrial Production Methods

In an industrial setting, the extraction process is scaled up to produce larger quantities of this compound. The roots of Boerhavia diffusa are harvested, cleaned, and processed using solvents like propanediol and water. The extract is then purified and standardized to ensure consistent quality and efficacy .

化学反応の分析

Types of Reactions

Melavoid primarily undergoes reactions related to its depigmenting activity. It interacts with melanocytes, the cells responsible for melanin production, to reduce melanin synthesis .

Common Reagents and Conditions

The extraction process involves the use of propanediol and water as solvents. The active components, boeravinones, are isolated and standardized during the extraction process .

Major Products Formed

The major product formed from the extraction process is the standardized extract of Boerhavia diffusa, which contains boeravinones. These compounds are responsible for the depigmenting activity of this compound .

科学的研究の応用

Melavoid has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, this compound is studied for its unique properties as a natural depigmenting agent.

Biology

In biological research, this compound is used to study the mechanisms of melanogenesis, the process by which melanin is produced in the skin. It is also used to investigate the effects of natural compounds on skin pigmentation and cell viability .

Medicine

In the medical field, this compound is explored for its potential therapeutic applications in treating hyperpigmentation disorders, such as melasma and age spots. Its ability to reduce melanin synthesis without affecting cell viability makes it a promising candidate for skin treatments .

Industry

In the cosmetic industry, this compound is widely used in skin care products, including facial treatments, body lotions, and anti-aging formulations. Its ability to even out skin tone and reduce pigmentation spots makes it a popular ingredient in brightening and lightening products .

作用機序

Melavoid exerts its effects by binding to peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in the regulation of melanogenesis. By acting as a natural agonist of PPARγ, this compound modulates the expression of genes involved in melanin synthesis, leading to a reduction in melanin production . This mechanism allows this compound to decrease the number and intensity of pigmentation spots without affecting the viability of melanocytes .

類似化合物との比較

Similar Compounds

Kojic Acid: A well-known depigmenting agent that inhibits tyrosinase, an enzyme involved in melanin synthesis.

Arbutin: A natural compound that also inhibits tyrosinase and is used in skin lightening products.

Vitamin C: Known for its antioxidant properties and ability to reduce melanin production.

Uniqueness of Melavoid

This compound stands out due to its unique mechanism of action involving PPARγ modulation. Unlike other depigmenting agents that primarily inhibit tyrosinase, this compound acts on the initial phases of melanin metabolism, providing a more targeted approach to reducing pigmentation . Additionally, this compound maintains melanocyte viability, making it a safer option for long-term use compared to some other depigmenting agents .

特性

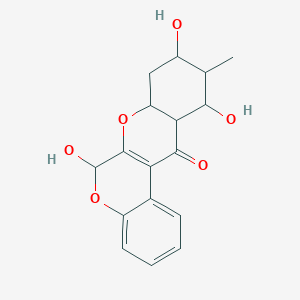

分子式 |

C17H18O6 |

|---|---|

分子量 |

318.32 g/mol |

IUPAC名 |

6,9,11-trihydroxy-10-methyl-7a,8,9,10,11,11a-hexahydro-6H-chromeno[3,4-b]chromen-12-one |

InChI |

InChI=1S/C17H18O6/c1-7-9(18)6-11-13(14(7)19)15(20)12-8-4-2-3-5-10(8)23-17(21)16(12)22-11/h2-5,7,9,11,13-14,17-19,21H,6H2,1H3 |

InChIキー |

NNVSBIHFVPNXCT-UHFFFAOYSA-N |

正規SMILES |

CC1C(CC2C(C1O)C(=O)C3=C(O2)C(OC4=CC=CC=C43)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Methoxymethyl)-3,4-dihydropyrrolo[1,2-c]pyrimidin-1-one](/img/structure/B12329322.png)

![3-Fluoro-2-methoxy-11H-indolo[3,2-c]quinoline-9-carbonitrile](/img/structure/B12329324.png)

![N-methyl-1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B12329347.png)

![S,S-2,6-bis(1,1-diMethylethyl)-2,3,5,6-tetrahydro-1H-IMidazo[1,2-a]iMidazole HI salt](/img/structure/B12329350.png)

![Benzoic acid, 4-[[2-(2-amino-3,4,7,8-tetrahydro-4-oxo-6-pteridinyl)ethyl]amino]-](/img/structure/B12329396.png)